Benzanilide, chemically known as N-phenylbenzamide, is an organic compound with the molecular formula CHNO and a molecular weight of 197.23 g/mol. It appears as a greyish to yellow-green powder and has a melting point of approximately 161-163 °C. Benzanilide is characterized by its amide functional group, which is bonded to a phenyl group, making it a member of the amide family of compounds. This compound is notable for its applications in various fields, including dye manufacturing, pharmaceuticals, and as a model compound in chemical studies .
Benzanilide exhibits various biological activities:
Several methods exist for synthesizing benzanilide:
Benzanilide finds applications across multiple domains:
Research has focused on the interactions of benzanilide with other chemical entities:
Benzanilide is often compared with other compounds that share structural or functional similarities. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Acetanilide | Similar amide group | More soluble in water; used primarily as analgesic |
N-Benzoylaniline | Structural derivative | Directly related but varies slightly in reactivity |
4'-Chlorobenzanilide | Halogenated derivative | Exhibits different biological activity due to chlorine |
4'-Methoxybenzanilide | Methoxy-substituted | Enhanced solubility; potential for different reactivity |
Benzanilide's uniqueness lies in its specific combination of properties, including its moderate solubility and diverse reactivity patterns, which make it suitable for various industrial applications.
This comprehensive overview highlights the significance of benzanilide within organic chemistry and its multifaceted roles across different fields. Its unique chemical structure allows for diverse applications and interactions, making it a compound of interest for ongoing research and development.